molecular formula C14H10ClF B14417507 1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene CAS No. 85000-55-1

1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene

Cat. No.: B14417507
CAS No.: 85000-55-1
M. Wt: 232.68 g/mol
InChI Key: NAFHYJIIUKQSRU-UHFFFAOYSA-N
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Description

1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a vinyl group that is further substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with this compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, H₂ with Pd/C, anhydrous conditions.

    Substitution: Nucleophiles like OH⁻, NH₂, polar solvents, and elevated temperatures.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene
  • 1-Chloro-2-[1-(4-methylphenyl)ethenyl]benzene
  • 1-Chloro-2-[1-(4-nitrophenyl)ethenyl]benzene

Uniqueness

1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

85000-55-1

Molecular Formula

C14H10ClF

Molecular Weight

232.68 g/mol

IUPAC Name

1-chloro-2-[1-(4-fluorophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10ClF/c1-10(11-6-8-12(16)9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H2

InChI Key

NAFHYJIIUKQSRU-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)F)C2=CC=CC=C2Cl

Origin of Product

United States

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